molecular formula C10H9N3O2 B580910 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole CAS No. 1247439-67-3

5-Methyl-1-(2-nitrophenyl)-1H-pyrazole

Cat. No.: B580910
CAS No.: 1247439-67-3
M. Wt: 203.201
InChI Key: WYEIRMZQXXUZMP-UHFFFAOYSA-N
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Description

5-Methyl-1-(2-nitrophenyl)-1H-pyrazole is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions within the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrophenylhydrazine with 3-methyl-2-butanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Reaction Conditions:

    Reagents: 2-nitrophenylhydrazine, 3-methyl-2-butanone

    Catalyst: Acidic catalyst (e.g., hydrochloric acid)

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (approximately 80-100°C)

    Time: Several hours (typically 4-6 hours)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(2-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Reduction: 5-Methyl-1-(2-aminophenyl)-1H-pyrazole

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 5-Carboxy-1-(2-nitrophenyl)-1H-pyrazole

Scientific Research Applications

5-Methyl-1-(2-nitrophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole
  • 5-Methyl-1-(3-nitrophenyl)-1H-pyrazole
  • 5-Methyl-1-(2-nitrophenyl)-1H-1,2,3-triazole

Uniqueness

5-Methyl-1-(2-nitrophenyl)-1H-pyrazole is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 5-position also contributes to its distinct chemical properties compared to other pyrazole derivatives.

Properties

IUPAC Name

5-methyl-1-(2-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-8-6-7-11-12(8)9-4-2-3-5-10(9)13(14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEIRMZQXXUZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697431
Record name 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247439-67-3
Record name 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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